

# Spectroscopic Profile of 2,5-Dibromo-4methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromo-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dibromo-4-methylpyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

# **Core Spectroscopic Data**

The empirical formula for **2,5-Dibromo-4-methylpyridine** is C<sub>6</sub>H<sub>5</sub>Br<sub>2</sub>N, with a molecular weight of 250.92 g/mol . Spectroscopic analysis confirms this structure.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While specific experimental spectra for **2,5-Dibromo-4-methylpyridine** are not widely published in publicly accessible databases, typical chemical shifts for similar pyridine derivatives suggest the following expected resonances.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group.



Proton	Expected Chemical Shift (δ, ppm)	Multiplicity
H-3	~7.5 - 7.8	Singlet
H-6	~8.3 - 8.6	Singlet
-СНз	~2.4 - 2.6	Singlet

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum is expected to display six unique signals corresponding to each carbon atom in the molecule.

Carbon	Expected Chemical Shift (δ, ppm)
-CH₃	~20 - 25
C-3	~125 - 130
C-4	~145 - 150
C-5	~120 - 125
C-2	~150 - 155
C-6	~140 - 145

## **Infrared (IR) Spectroscopy**

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for **2,5-Dibromo-4-methylpyridine** are summarized below.

Wave Number (cm <sup>-1</sup> )	Vibrational Mode
~3100 - 3000	Aromatic C-H Stretch
~2950 - 2850	Aliphatic C-H Stretch (-CH₃)
~1600 - 1450	C=C and C=N Ring Stretching
~1450 - 1350	C-H Bending (-CH₃)
~1100 - 1000	C-Br Stretch



### **Mass Spectrometry (MS)**

Mass spectrometry of **2,5-Dibromo-4-methylpyridine** confirms its molecular weight. A reported synthesis of the compound showed a [M+H]<sup>+</sup> peak at m/z 251.9, which is consistent with the molecular weight of 250.92 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.

m/z	Assignment
~251	[M] <sup>+</sup> (with <sup>279</sup> Br)
~253	[M+2] <sup>+</sup> (with <sup>179</sup> Br and <sup>181</sup> Br)
~255	[M+4] <sup>+</sup> (with <sup>281</sup> Br)
172	[M - Br]+
91	[M - 2Br]+

# **Experimental Protocols**

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

#### NMR Spectroscopy

Sample Preparation: A sample of **2,5-Dibromo-4-methylpyridine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

#### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom. Chemical shifts are referenced to the solvent peak or TMS.



### **FTIR Spectroscopy**

For solid samples like **2,5-Dibromo-4-methylpyridine**, several methods can be employed:

- Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is
  placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the
  compound for analysis.
- KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000 to 400 cm<sup>-1</sup>.
- Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

### **Mass Spectrometry**

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

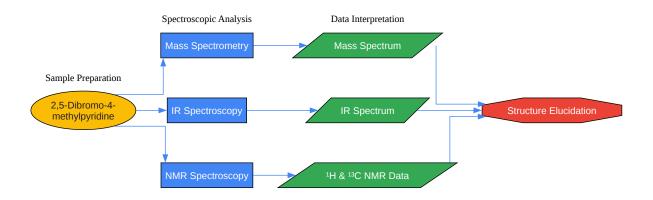
#### **Data Acquisition:**

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Mass Range: A suitable mass range is scanned to detect the molecular ion and its fragments.



 Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

#### **Visualizations**



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Caption: Workflow for Spectroscopic Analysis.

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